2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride
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Overview
Description
2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride is a chemical compound with a unique structure that includes a piperidine ring substituted with a methyl group and an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride typically involves the reaction of piperidine with isobutyraldehyde under acidic conditions to form the desired product. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 5-methyl-2-(1-methylethylidene)
- Cyclohexanone, 2-methyl-5-(1-methylethenyl)
Uniqueness
2-Methyl-5-(1-methylethylidene)-piperidine Hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H18ClN |
---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylidenepiperidine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7(2)9-5-4-8(3)10-6-9;/h8,10H,4-6H2,1-3H3;1H |
InChI Key |
RLSNXCOANOKQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C)C)CN1.Cl |
Origin of Product |
United States |
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